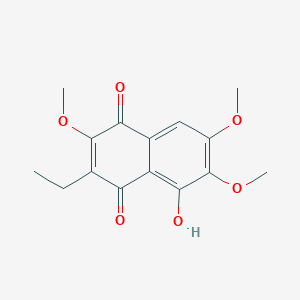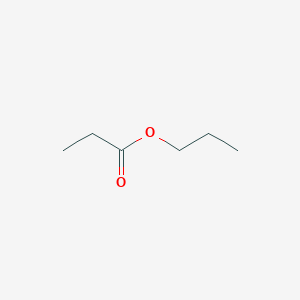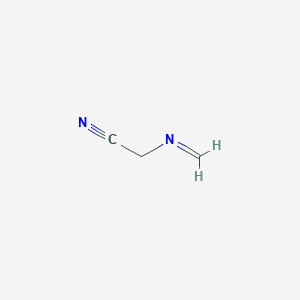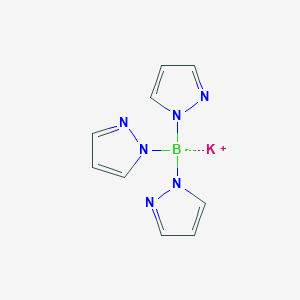
3-Ethyl-5-hydroxy-2,6,7-trimethoxynaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-hydroxy-2,6,7-trimethoxynaphthalene-1,4-dione is a natural product found in Lomandra hastilis with data available.
Scientific Research Applications
Synthesis Methods
- One study describes the synthesis of derivatives related to 2-hydroxynaphthalene-1,4-dione using ultrasound and microwave irradiation, highlighting a clean and efficient synthesis process (Oliveira et al., 2014).
- Another paper reports the preparation of substituted polylactides, including 3,6-diethyl-1,4-dioxane-2,5-dione derivatives, through bulk polymerization (Yin & Baker, 1999).
Chemical Properties and Reactions
- Research on ethyl 2-amino-4-(3-chlorophenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carboxylate, involving 2-hydroxynaphthalene-1,4-dione, provides insights into molecular structure and crystal packing (Hu, Lei, & Yao, 2009).
- The synthesis of spiro[benzo[g]chromene-4,3′-pyrroles] is achieved through a one-pot reaction involving 2-hydroxynaphthalene-1,4-dione, demonstrating a method for creating complex molecular structures (Sal’nikova, Dmitriev, & Maslivets, 2018).
Fluorescence and Photophysical Properties
- A study on the synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives reveals their potential in creating fluorescent materials, highlighting their absorption and emission properties (Dabiri, Noroozi Tisseh, & Bazgir, 2011).
Biological Evaluation
- Research involving the synthesis of 3-Hydroxynaphthalene-1, 4-Dione derivatives via pseudo four-component reactions, and their subsequent biological evaluation, sheds light on potential antioxidant and anti-inflammatory applications (Kumar, Sribalan, & Padmini, 2017).
Polymer and Material Science Applications
- A novel alcohol-soluble n-type conjugated polyelectrolyte, incorporating a 1,4-dione derivative, demonstrates utility as an electron transport layer in solar cells, highlighting the material's conductivity and electron mobility (Hu et al., 2015).
Properties
CAS No. |
15254-84-9 |
|---|---|
Molecular Formula |
C15H16O6 |
Molecular Weight |
292.28 g/mol |
IUPAC Name |
3-ethyl-5-hydroxy-2,6,7-trimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C15H16O6/c1-5-7-11(16)10-8(12(17)14(7)20-3)6-9(19-2)15(21-4)13(10)18/h6,18H,5H2,1-4H3 |
InChI Key |
UAGRZTOQRLUIEG-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)C2=CC(=C(C(=C2C1=O)O)OC)OC)OC |
Canonical SMILES |
CCC1=C(C(=O)C2=CC(=C(C(=C2C1=O)O)OC)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















